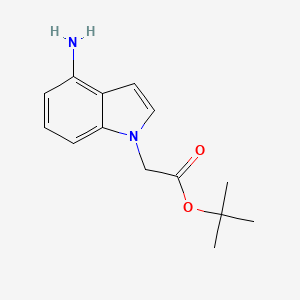

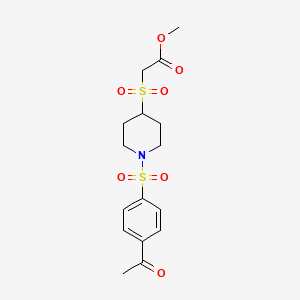

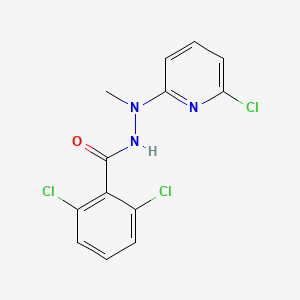

![molecular formula C23H15F3N2O4S B2424692 [4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate CAS No. 894339-97-0](/img/structure/B2424692.png)

[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the searched literature, thiophene derivatives are often involved in various types of chemical reactions. For instance, Suzuki–Miyaura cross-coupling is a common reaction involving organoboron reagents .Scientific Research Applications

Photoinduced Intramolecular Charge Transfer

Research on N-aryl-substituted trans-4-aminostilbenes, which share structural similarities with the compound , has shown that substituents in the N-aryl group can significantly affect photochemical behavior. This behavior is attributed to the formation of a twisted intramolecular charge transfer (TICT) state in certain substituents, highlighting the importance of specific functional groups in determining the photophysical properties of related compounds. This understanding could be applied to design materials with desired photophysical properties for applications in photochemistry and photophysics (Yang et al., 2004).

Synthesis and Reactions of Complex Esters

In another study, complex esters similar to the compound of interest were synthesized and reacted with various reagents. These reactions led to the formation of novel compounds with potential applications in material science and organic synthesis. For example, the thermal cyclization of a related ester led to the formation of a compound due to nucleophilic substitution, showcasing the reactivity of such molecules under specific conditions and their potential use in synthesizing new materials or as intermediates in organic synthesis (Pimenova et al., 2003).

Antimicrobial and Antioxidant Applications

Compounds with thiophene and carboxylate functionalities have been synthesized and shown to possess significant antimicrobial and antioxidant activities. This suggests that the compound , with its thiophene-2-carboxylate structure, could potentially be investigated for similar biological activities. The ability of these compounds to act as antimicrobial and antioxidant agents points to their potential applications in developing new therapeutic agents or preservatives (Raghavendra et al., 2016).

Glycosylation Catalysts

Furthermore, research involving S-(4-methoxyphenyl) benzenethiosulfinate and trifluoromethanesulfonic anhydride has demonstrated a powerful method for activating thioglycosides to form glycosides. This indicates that similar compounds, possibly including the one of interest due to its structural features, could be explored as catalysts or reagents in glycosylation reactions, potentially opening new pathways in carbohydrate chemistry (Crich & Smith, 2000).

properties

IUPAC Name |

[4-[(Z)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F3N2O4S/c1-31-19-12-14(8-9-18(19)32-22(30)20-7-4-10-33-20)11-15(13-27)21(29)28-17-6-3-2-5-16(17)23(24,25)26/h2-12H,1H3,(H,28,29)/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVTXCCETDKDTM-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F)OC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2C(F)(F)F)OC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

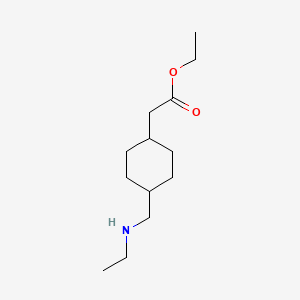

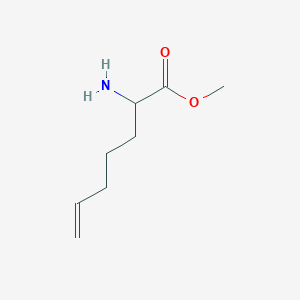

![2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide](/img/structure/B2424611.png)

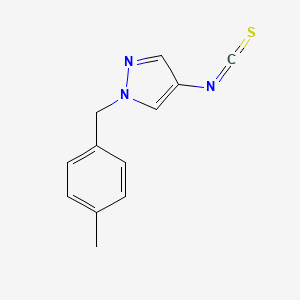

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2424612.png)

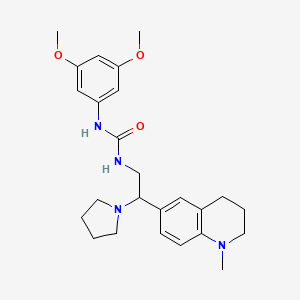

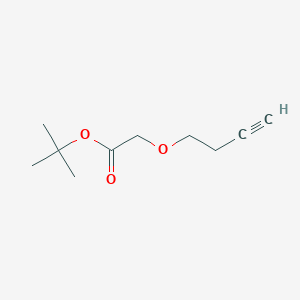

![Tert-butyl 3-hydroxy-3-[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]azetidine-1-carboxylate](/img/structure/B2424626.png)

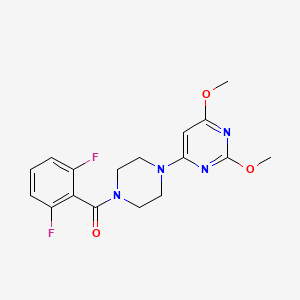

![2-Phenyl-5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2424627.png)

![(Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]prop-2-enamide](/img/structure/B2424631.png)